![molecular formula C18H24N6O4 B2536736 N-(1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-3-甲基-1H-吡唑-5-基)-2-(2,6-二甲基吗啉代)-2-氧代乙酰胺 CAS No. 1014005-76-5](/img/structure/B2536736.png)
N-(1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-3-甲基-1H-吡唑-5-基)-2-(2,6-二甲基吗啉代)-2-氧代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与衍生物
吡唑和嘧啶结构的化合物通常因其潜在的生物活性而被合成。例如,吡唑并[3,4-d]嘧啶-4-酮的衍生物已被合成,并具有各种取代基,以探索其抗癌活性 (Abdellatif, Khaled R. A., et al., 2014)。这些合成方法在药物化学中对于开发新的治疗剂至关重要。
生物活性
与本化合物中类似的吡唑和嘧啶环的结构特征经常被研究其生物活性。结合这些部分的化合物已被评估其作为抗癌剂 (Abdellatif, Khaled R. A., et al., 2014) 和抗炎剂 (Abu‐Hashem, A., et al., 2020) 的潜力,以及其他药理靶标。
抗菌潜力
吡唑和嘧啶衍生物也因其抗菌特性而被探索。研究已经合成并测试了各种衍生物对不同细菌和真菌菌株的有效性,突出了这些化合物在解决抗菌药物耐药性方面的潜力 (Bondock, S., et al., 2008)。
抗精神病潜力
有趣的是,一些吡唑衍生物已被确定为潜在的抗精神病剂,而没有与多巴胺受体相互作用相关的典型副作用 (Wise, L. D., et al., 1987)。这表明具有类似结构的化合物可能在开发新的精神疾病治疗方法中具有价值。
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-9-6-14(24(22-9)18-19-13(5)12(4)15(25)21-18)20-16(26)17(27)23-7-10(2)28-11(3)8-23/h6,10-11H,7-8H2,1-5H3,(H,20,26)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRGNTRELGWJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。